1'-(Morpholine-4-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"1'-(Morpholine-4-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine" is a fascinating organic compound that melds several functional groups into one complex structure This compound features a morpholine ring, a sulfonyl group, a pyridine ring with a trifluoromethyl substituent, and a bipiperidine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Formation: : The compound can be synthesized through a multi-step synthetic route beginning with the preparation of the intermediate, 4-(5-trifluoromethylpyridin-2-yloxy)-1-bipiperidine.
Addition of Morpholine: : The intermediate is then reacted with morpholine-4-sulfonyl chloride under basic conditions, often using a base such as triethylamine, to afford the desired product.
Industrial Production Methods
Scale-Up Considerations: : On an industrial scale, the synthesis process can be optimized for yield and purity by employing high-performance reaction vessels, efficient purification techniques such as recrystallization, and the use of high-purity reagents.
Reactor Design: : Continuous-flow reactors may be utilized to improve the efficiency and scalability of the synthesis process, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions might be employed to modify the pyridine ring or the sulfonyl group.
Substitution: : The aromatic rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common reagents include m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Reagents such as alkyl halides for nucleophilic substitution or strong acids for electrophilic substitution.
Major Products
Oxidation: : Sulfoxides and sulfones.
Reduction: : Reduced pyridine derivatives.
Substitution: : Substituted aromatic compounds depending on the nature of the substituents.
Scientific Research Applications
The compound is versatile and can be utilized in several scientific research domains:
Chemistry: : Serves as a precursor in organic synthesis, aiding the development of new organic molecules with potentially novel properties.
Biology: : Useful in studying enzyme inhibitors due to its complex structure, particularly in sulfonamide and morpholine chemistry.
Industry: : Employed in the synthesis of advanced materials and polymers due to its stable yet reactive nature.
Mechanism of Action
Mechanism
Binding to Targets: : The compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, through interactions involving its functional groups (e.g., hydrogen bonding, hydrophobic interactions).
Pathways: : The compound could interfere with specific biochemical pathways, leading to inhibition or activation of certain processes, depending on its molecular design.
Molecular Targets and Pathways
Enzyme Inhibition: : The sulfonyl group and morpholine moiety might interact with enzyme active sites, blocking substrate access.
Receptor Binding: : The trifluoromethyl and pyridine functionalities can enhance binding affinity to certain receptors, influencing signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1'-(Morpholine-4-sulfonyl)-4-bipiperidine: : Lacks the trifluoromethyl-pyridine moiety, potentially resulting in different reactivity and applications.
4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}-1-bipiperidine: : Does not contain the sulfonyl-morpholine group, which could limit its biological applications.
Uniqueness
The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability.
The morpholine-sulfonyl moiety increases the compound's ability to form stable complexes with biological targets, making it unique compared to simpler analogs.
Properties
IUPAC Name |
4-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]piperidin-1-yl]sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29F3N4O4S/c21-20(22,23)16-1-2-19(24-15-16)31-18-5-7-25(8-6-18)17-3-9-26(10-4-17)32(28,29)27-11-13-30-14-12-27/h1-2,15,17-18H,3-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOILCNSDNKGPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29F3N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.